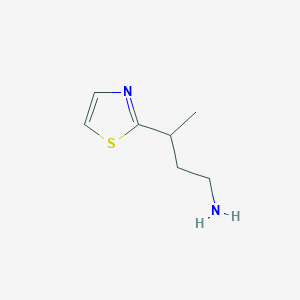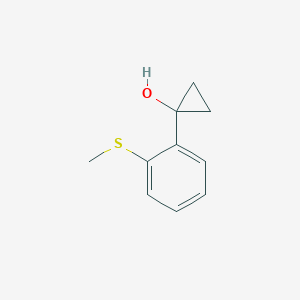
1-(2-(Methylthio)phenyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a cyclopropane ring substituted with a phenyl group bearing a methylthio substituent at the ortho position and a hydroxyl group on the cyclopropane ring. It is a clear, colorless liquid with unique chemical properties that make it a valuable tool in advanced research and synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol typically involves the reaction of a suitable phenyl derivative with a cyclopropane precursor. One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction conditions often require a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . The process typically includes the preparation of intermediates, purification steps, and quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(2-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
1-(2-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(2-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The cyclopropane ring’s strained nature makes it highly reactive, enabling it to form new bonds and undergo ring-opening reactions .
類似化合物との比較
Similar Compounds
Cyclopropanol, 1-[2-(methylthio)phenyl]-: A closely related compound with similar chemical properties.
Cyclopropane derivatives: Other cyclopropane compounds with different substituents on the phenyl ring.
Uniqueness
1-(2-(Methylthio)phenyl)cyclopropan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methylthio group and the hydroxyl group on the cyclopropane ring differentiates it from other cyclopropane derivatives, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
1-(2-methylsulfanylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
InChIキー |
PLZHHYWWJWACBZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)
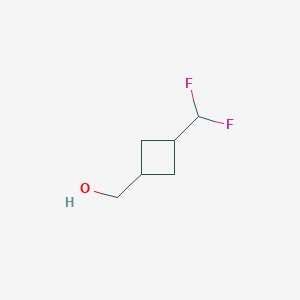

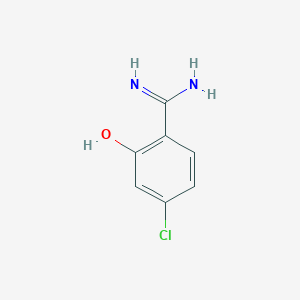
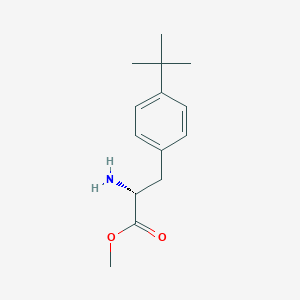
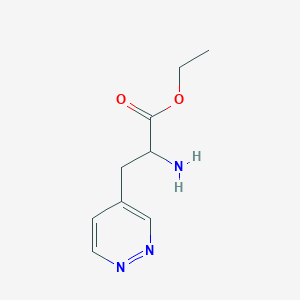
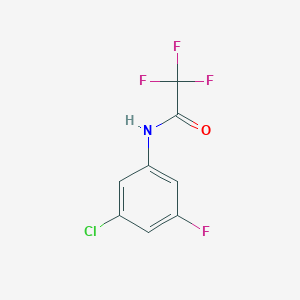
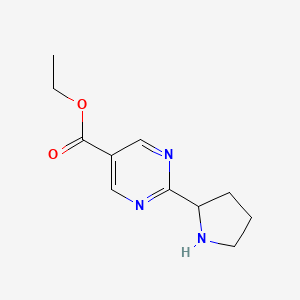
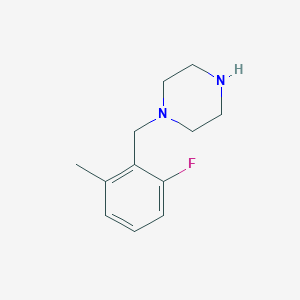
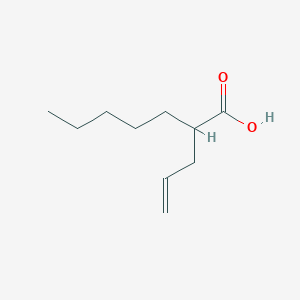

![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)
